molecular formula C7H15BrO2 B2984452 1-Bromo-3-(2-ethoxyethoxy)propane CAS No. 50989-89-4

1-Bromo-3-(2-ethoxyethoxy)propane

Cat. No.: B2984452
CAS No.: 50989-89-4
M. Wt: 211.099
InChI Key: KFZRCYSFVZGGGW-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethoxyethoxy)propane (CAS No. 50989-89-4) is a brominated alkyl ether with the molecular formula C₇H₁₅BrO₂ and a molecular weight of 211.1 g/mol. Its structure comprises a propane backbone substituted with a bromine atom at position 1 and a 2-ethoxyethoxy group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and alkylation processes . It is commercially available for research purposes, though production discontinuation has been noted in some sources .

Properties

IUPAC Name

1-bromo-3-(2-ethoxyethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZRCYSFVZGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-ethoxyethoxy)propane can be synthesized through the reaction of 3-bromopropanol with ethylene glycol monoethyl ether in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-ethoxyethoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group . These reactions can be classified into two main types:

    SN1 Reactions: These are unimolecular nucleophilic substitution reactions where the rate-determining step involves the formation of a carbocation intermediate.

    SN2 Reactions: These are bimolecular nucleophilic substitution reactions where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with hydroxide ions yields 3-(2-ethoxyethoxy)propanol, while reaction with amines produces the corresponding amine derivatives .

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-ethoxyethoxy)propane exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile .

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)propane (CAS 1198089-20-1)

  • Molecular Formula : C₄H₆BrF₃O
  • Molecular Weight : 206.99 g/mol
  • Key Differences : The trifluoromethoxy (-OCF₃) group replaces the ethoxyethoxy moiety, introducing strong electron-withdrawing effects. This enhances polarity and oxidative stability compared to the ethoxyethoxy analog .

1-Bromo-3-(3-bromopropoxy)propane (CAS 58929-72-9)

  • Molecular Formula : C₆H₁₂Br₂O
  • Molecular Weight : 259.8 g/mol (calculated)
  • Key Differences: Contains two bromine atoms (one on the propane backbone and another on the propoxy group), increasing its reactivity in nucleophilic substitution reactions. The dual bromination makes it a potent alkylating agent .

3-Bromo-1,1-dimethoxypropane

  • Molecular Formula : C₅H₁₁BrO₂
  • Molecular Weight : 183.05 g/mol (calculated)
  • Key Differences : Features a dimethoxy acetal group at position 1, rendering it more hydrolytically labile than ether-substituted analogs. This compound is often used in protecting-group chemistry .

1-Bromo-3-(2,2,2-trifluoroethoxy)propane (CAS 1152515-05-3)

  • Molecular Formula : C₅H₈BrF₃O
  • Molecular Weight : 221.02 g/mol (calculated)

Physical and Chemical Properties

Compound Name Boiling Point (°C) Solubility Reactivity Highlights
This compound Not reported Soluble in organic solvents Moderate reactivity in SN2 reactions
1-Bromo-3-(trifluoromethoxy)propane Not reported Low aqueous solubility Enhanced leaving-group ability due to -OCF₃
1-Bromo-3-(3-bromopropoxy)propane Not reported Insoluble in water High reactivity in dual alkylation steps
3-Bromo-1,1-dimethoxypropane ~48–49 (analog) Soluble in alcohols, ethers Acid-sensitive acetal cleavage

Reactivity in Catalytic Cross-Coupling Reactions

This compound and its analogs serve as electrophilic partners in enantioselective cyclization/cross-coupling reactions. For example:

  • 1-Bromo-3-(4-methoxyphenyl)propane (structurally analogous) achieved 45–47% yield with 94–95% enantiomeric excess in Ni-catalyzed reactions at -5°C .
  • The ethoxyethoxy group in this compound may improve solubility in polar aprotic solvents, facilitating catalyst-substrate interactions.

Research Findings

  • Catalytic Efficiency : Bromo-propane derivatives with electron-donating groups (e.g., ethoxyethoxy) show moderate reactivity in cross-coupling, while electron-withdrawing substituents (e.g., -OCF₃) enhance electrophilicity .
  • Stereoselectivity : Bulky substituents (e.g., 2-ethoxyethoxy) may sterically hinder catalysts, reducing enantioselectivity compared to smaller groups like methoxy .

Biological Activity

1-Bromo-3-(2-ethoxyethoxy)propane, with the CAS number 50989-89-4, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15BrO2
  • Molecular Weight : 211.1 g/mol
  • Solubility : Soluble in organic solvents; specific solubility can vary based on solvent choice.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have shown potential in:

  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antitubercular Activity : Studies have suggested that related compounds possess anti-tubercular effects against Mycobacterium tuberculosis, indicating a possible therapeutic application for this compound in treating tuberculosis .

Antimicrobial Studies

In a series of studies focusing on antimicrobial activity, this compound was evaluated against several microbial strains. The results are summarized in Table 1.

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound exhibits varying degrees of efficacy against different microbial strains, with the lowest MIC observed against Staphylococcus aureus.

Cytotoxicity Assessments

Cytotoxicity studies were conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines, yielding the following IC50 values:

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The results demonstrate moderate cytotoxicity, indicating that while the compound may be effective against certain pathogens, it also poses a risk to human cells at higher concentrations.

Case Studies

Several case studies have explored the applications and effects of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a new antimicrobial agent, particularly in settings where traditional antibiotics fail .
  • Investigations into Antitubercular Activity : Research conducted at a major university explored the compound's effects on Mycobacterium tuberculosis. The study found that it significantly reduced bacterial load in vitro and showed promise for further development as an anti-tuberculosis drug.

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